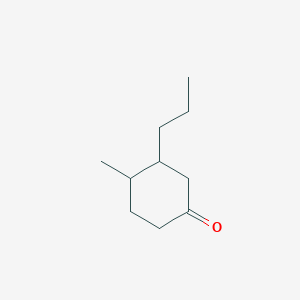
4-Methyl-3-propylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-propylcyclohexan-1-one is an organic compound with the molecular formula C₁₀H₁₈O It is a cyclohexanone derivative, characterized by a cyclohexane ring substituted with a methyl group at the 4-position and a propyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-propylcyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of 4-methylcyclohexanone with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as distillation or recrystallization, to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3-propylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation or other substitution reactions can occur at the methyl or propyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Formation of 4-methyl-3-propylcyclohexanone carboxylic acid.
Reduction: Formation of 4-methyl-3-propylcyclohexanol.
Substitution: Formation of halogenated derivatives such as 4-methyl-3-propylcyclohexyl chloride.
Applications De Recherche Scientifique
4-Methyl-3-propylcyclohexan-1-one has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-propylcyclohexan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use, such as its role as an intermediate in drug synthesis or its interaction with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-propylcyclohexane: A similar compound with a different functional group (alkane instead of ketone).
4-Methylcyclohexanone: Lacks the propyl group, making it less complex.
3-Propylcyclohexanone: Lacks the methyl group, altering its chemical properties.
Uniqueness
4-Methyl-3-propylcyclohexan-1-one is unique due to the presence of both a methyl and a propyl group on the cyclohexane ring, which influences its reactivity and potential applications. Its structural complexity allows for diverse chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C10H18O |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
4-methyl-3-propylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-3-4-9-7-10(11)6-5-8(9)2/h8-9H,3-7H2,1-2H3 |
Clé InChI |
DMSNUEUQELIOGG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CC(=O)CCC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]phenol](/img/structure/B13069516.png)
![2-[4-(Trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B13069532.png)
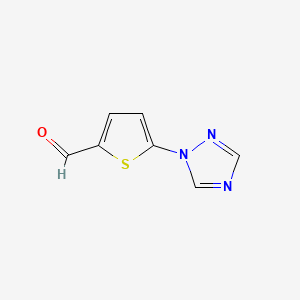
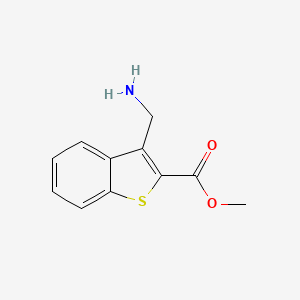
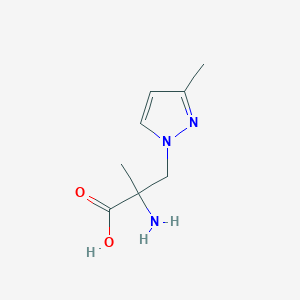
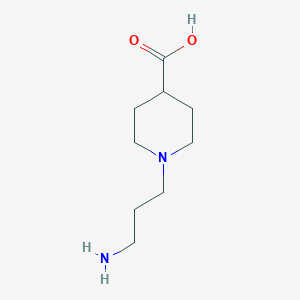

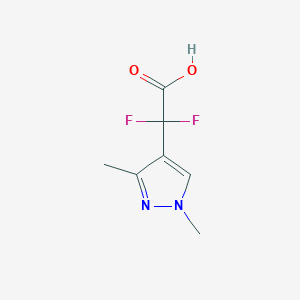
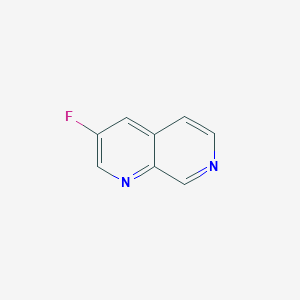
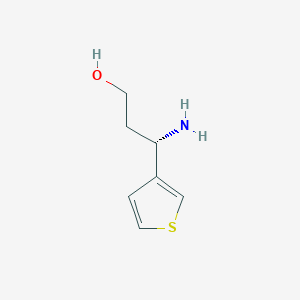
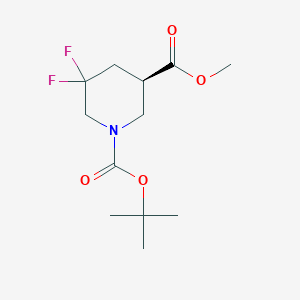
![3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13069607.png)
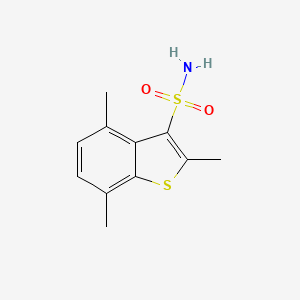
![N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13069616.png)
